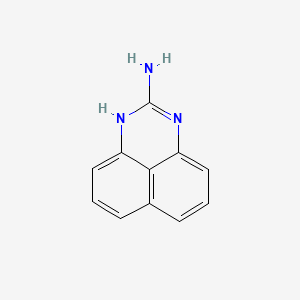

1H- перимидин-2-амин

描述

1H-Perimidin-2-amine is a fascinating class of N-heterocycles . It is a versatile scaffold that has evolved significantly in recent years due to its immense applications in life sciences, medical sciences, and industrial chemistry . It is known to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light .

Synthesis Analysis

Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . The synthesis of 1H-Perimidin-2-amine involves several steps, including oxidation, N-Alkylation, and CH-aminomethylation. These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis

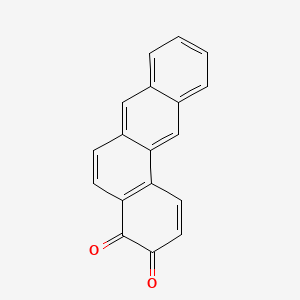

The molecular structure of 1H-Perimidin-2-amine is characterized by a pyrimidine ring substituted with two carbonyl groups. The molecular formula is C4H4N2O2.Chemical Reactions Analysis

The chemical reactions involving 1H-Perimidin-2-amine include oxidation, N-Alkylation, and CH-aminomethylation. These reactions lead to the formation of various derivatives of 1H-Perimidin-2-amine.Physical And Chemical Properties Analysis

1H-Perimidin-2-amine is a solid at room temperature . It has a molecular weight of 219.67 . The compound is stored in an inert atmosphere at room temperature .科学研究应用

Ингибирование коррозии1H-перимидин-2-амин был изучен на предмет его потенциала в качестве ингибитора коррозии для мягкой стали в кислотных средах. Исследования показывают, что он демонстрирует значительную ингибирующую способность и механизм адсорбции на стальных поверхностях, что обусловлено его большой системой π-связей и содержащими азот гетероциклами (He, Mao, Ma, & Tang, 2018).

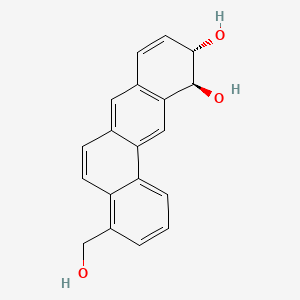

Синтез комплексов переходных металловБыли синтезированы комплексы переходных металлов с использованием производных 1H-перимидин-2-амина, демонстрирующие антимикробную, анальгетическую и противовоспалительную активность. Эти соединения проявляют высокое ингибирующее действие против некоторых штаммов бактерий и мощную противовоспалительную активность (Bassyouni et al., 2012).

Координация с рением1H-перимидин-2-амин участвует в координационном поведении с рением в различных степенях окисления. Эти металлокомплексы были охарактеризованы с использованием нескольких методов, включая ЯМР 1H и ИК-спектроскопию, что подчеркивает их потенциал в создании новых металлоорганических структур (Booysen et al., 2016).

Синтез конденсированных перимидиновСоединение играет роль в синтезе конденсированных производных перимидина, что способствует разработке сложных гетероциклических структур с потенциальным применением в материаловедении и фармацевтике (Deady & Rodemann, 1998).

Флуоресцентный выключаемый хемосенсорКак хемосенсор, 1H-перимидин-2-амин демонстрирует селективные колориметрические и флуоресцентные реакции «выключения», особенно в отношении ионов меди. Это свойство указывает на его потенциал в экологической и аналитической химии для обнаружения определенных ионов металлов (Roy, Chakraborty, & Ghosh, 2017).

Реакции с аминамиСоединение легко реагирует с первичными и вторичными аминами, что приводит к образованию различных цветных производных. Эти реакции имеют большое значение для синтеза новых молекулярных структур и понимания механизмов реакций в органической химии (Cameron & Samuel, 1977).

Синтез гибридных молекулОн участвует в синтезе гибридных молекул, содержащих различные гетероциклы, которые продемонстрировали широкий спектр биологических свойств, включая противовирусную и противотуберкулезную активность. Это подчеркивает его роль в разработке новых фармакологически активных соединений (Titi et al., 2020).

作用机制

While the specific mechanism of action for 1H-Perimidin-2-amine is not explicitly mentioned in the search results, it is known that perimidines have the ability to interact molecularly with different proteins . This suggests that 1H-Perimidin-2-amine may also interact with proteins in a similar manner.

安全和危害

未来方向

Perimidines, including 1H-Perimidin-2-amine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . Future research directions may include the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

属性

IUPAC Name |

1H-perimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUSVBXIVZGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

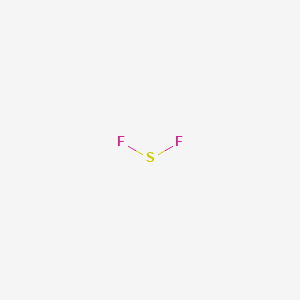

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067419 | |

| Record name | 1H-Perimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Perimidin-2-amine | |

CAS RN |

28832-64-6 | |

| Record name | 2-Aminoperimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28832-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoperimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Perimidin-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Perimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-perimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

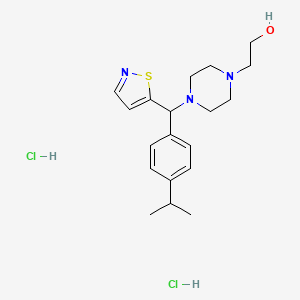

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

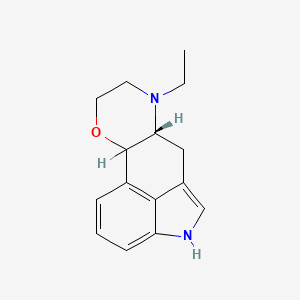

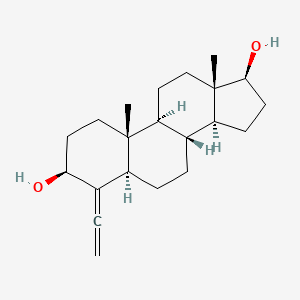

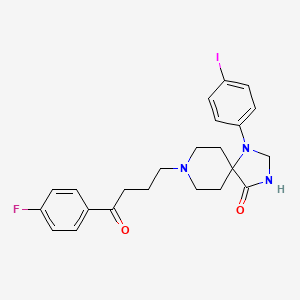

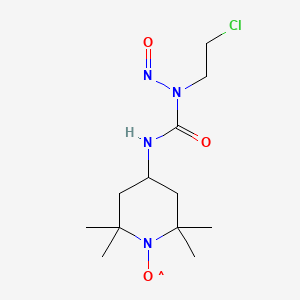

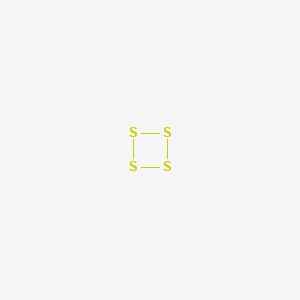

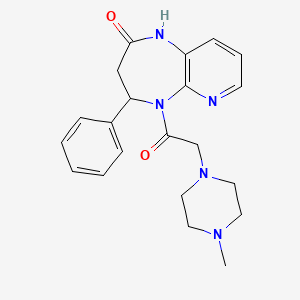

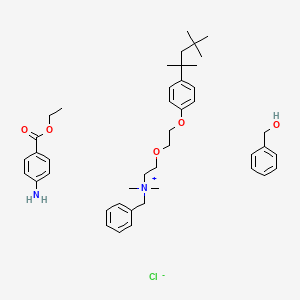

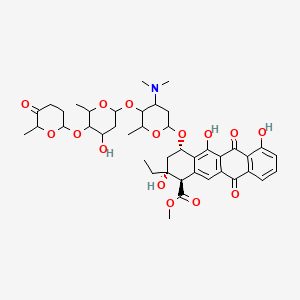

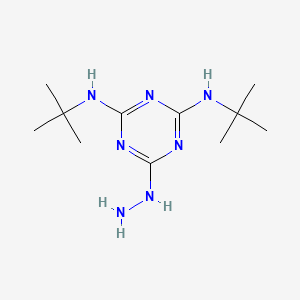

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1211666.png)